Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, commonly known as Fluometuron, is a substituted urea herbicide. [, , , ] It falls under the classification of phenylurea herbicides and acts as a photosynthetic inhibitor. [, ] In scientific research, Fluometuron serves as a valuable tool for studying weed control mechanisms, plant physiology, and environmental fate of herbicides. [, , ]
Urea, 1,1-dimethyl-3-(p-fluorophenyl)- is a compound that belongs to the class of substituted ureas, which are notable for their diverse biological activities and applications in medicinal chemistry. This specific compound features a fluorophenyl group, which enhances its pharmacological properties. The presence of the fluorine atom can influence the compound's lipophilicity, stability, and interaction with biological targets.
This compound can be synthesized through various methods involving reactions between isocyanates and amines. It falls under the category of organic compounds known as ureas, characterized by the functional group -NH(C=O)NH-. Ureas are frequently studied for their potential as pharmaceuticals and agrochemicals due to their ability to modulate biological pathways.
The synthesis of Urea, 1,1-dimethyl-3-(p-fluorophenyl)- typically involves the nucleophilic addition of amines to isocyanates. A common method includes the reaction of p-fluoroaniline with dimethylcarbamate or isocyanate in a suitable solvent under controlled conditions.
The molecular structure of Urea, 1,1-dimethyl-3-(p-fluorophenyl)- can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For instance, characteristic signals in NMR spectra help identify the NH protons and aromatic protons .
Urea derivatives like Urea, 1,1-dimethyl-3-(p-fluorophenyl)- can undergo various chemical reactions:
The reaction conditions such as temperature, solvent choice, and time significantly affect the outcome and efficiency of these reactions. For example, reactions performed in polar solvents tend to yield higher product purity .
The mechanism of action for Urea, 1,1-dimethyl-3-(p-fluorophenyl)- primarily involves its interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity due to increased lipophilicity and potential π-π interactions with aromatic residues in target proteins.
Molecular docking studies have shown that this compound exhibits significant binding interactions with bacterial proteins, suggesting potential antimicrobial activity . The docking scores indicate favorable interactions within active sites of target enzymes.
Urea, 1,1-dimethyl-3-(p-fluorophenyl)- has several applications in scientific research:
The urea functional group (–NH–CO–NH–) emerged as a cornerstone of medicinal chemistry following Friedrich Wöhler's seminal 1828 synthesis of urea, which bridged organic and inorganic chemistry. Early therapeutic applications featured antitrypanosomal agents derived from trypan red derivatives, culminating in suramin (a polysulfonated naphthylurea) for African sleeping sickness treatment [1]. The mid-20th century witnessed strategic incorporation of urea motifs into antidiabetic drugs (e.g., glibenclamide/glyburide) and protease inhibitors (ritonavir), exploiting their capacity for multi-point hydrogen bonding with biological targets [1] [2]. Contemporary drug discovery leverages urea derivatives in ≈15% of FDA-approved small molecules, particularly kinase inhibitors like sorafenib and regorafenib, where the urea moiety anchors target binding through hinge-region interactions [1] [6]. This evolution reflects a transition from serendipitous discovery to rational design principles centered on urea’s physicochemical versatility.
1,1-Dimethyl-3-(p-fluorophenyl)urea (C9H11FN2O, MW 182.20 g/mol) exemplifies targeted optimization of urea scaffolds for enhanced drug-receptor binding and pharmacokinetic profiles. Key structural attributes driving its utility include:
Table 1: Structural and Physicochemical Profile of 1,1-Dimethyl-3-(p-Fluorophenyl)urea
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₉H₁₁FN₂O | Ideal MW for cell permeability |
Calculated Log P | 1.99 | Balanced lipophilicity for membrane passage |
Hydrogen Bond Donors | 1 (urea N–H) | Target binding via H-bond donation |
Hydrogen Bond Acceptors | 3 (urea C=O, F) | Interaction with polar receptor residues |
Rotatable Bonds | 2 | Conformational flexibility control |
Polar Surface Area | 32.34 Ų | Favorable for oral bioavailability |
Pharmacodynamic Role | Observed Activity | |
Kinase Inhibition (CDK-2) | IC₅₀: 25–115 nM [6] | Anchors ATP-competitive inhibitors |
Virtual Screening Rank | Top 6/1302 compounds [6] | Validates pharmacophore relevance |
This compound’s efficacy is demonstrated in kinase inhibitor design, where the 4-fluorophenyl-ureido moiety achieved a virtual screening RMSD of 0.522 Å against the CDK-2 pharmacophore model, outperforming cyclohexyl- and methoxyphenyl analogs [6]. Fluorine’s hydrophobic π-ring enhances binding to aromatic residues (e.g., Phe80 in CDK-2) while avoiding P450-mediated deactivation common to chlorophenyl groups [6].
Bioisosteric replacement strategies position urea as a versatile surrogate for labile or metabolically vulnerable functional groups. Key frameworks include:
Table 2: Bioisosteric Outcomes for Urea Replacements in Therapeutic Agents
Original Group | Urea Replacement | Target | Advantage | Potency Change |
---|---|---|---|---|
Glutamate carboxyl | Hydrophilic urea | GCPII | ↑ Tumor selectivity (SPECT-CT imaging) | Kᵢ 11 nM vs 15 nM [7] |
Sulfonylurea | Diaryl urea | PDGFR/VEGFR | ↑ Solubility; ↓ CYP2C9 inhibition | IC₅₀ 6 nM vs 9 nM [1] |
Thiourea | Phenylene-sulfide urea | Bacterial ribosome | ↓ Hepatotoxicity; ↑ metabolic stability | MIC 0.06 μg/mL [10] |
Kinetic analyses confirm urea bioisosteres often enhance target residence times. For GCPII inhibitors, urea analogs exhibited kₒₙₜ values 5-fold lower than carboxylate equivalents, indicating slower enzyme dissociation driven by optimized H-bond networks with Asn519, Lys545, and Tyr552 [4].
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